![molecular formula C15H15BrN2OS B2845374 3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313241-82-6](/img/structure/B2845374.png)
3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydrobenzothiazole group, which is a heterocyclic compound containing a saturated five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzothiazole and benzamide moieties separately, followed by their coupling. The bromine atom at the 3-position of the benzamide could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and tetrahydrobenzothiazole rings, with the bromine atom attached to the benzamide ring at the 3-position. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the amide group, and the heterocyclic ring. The bromine atom could potentially undergo nucleophilic substitution reactions, while the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could potentially increase its boiling point and melting point compared to similar compounds without a halogen atom .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as 3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of cancer cells. It works by interfering with cell division and inducing apoptosis (programmed cell death) in malignant cells. This makes it a valuable compound for cancer research, particularly in developing targeted therapies for various types of cancer .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that this compound can protect neurons from damage caused by oxidative stress and neurotoxins. It has potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by preventing neuronal death and preserving cognitive function .
Pharmacokinetic Studies
Due to its unique chemical structure, this compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) in the body. These studies are crucial for developing safe and effective drugs, as they help determine the optimal dosage and delivery methods.
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Mechanism of Action
Target of Action
A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), a protein abundant only in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s molecular weight, as provided by the nist chemistry webbook , could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses in various fields such as pharmaceuticals or materials science .
properties
IUPAC Name |
3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-9-5-6-12-13(7-9)20-15(17-12)18-14(19)10-3-2-4-11(16)8-10/h2-4,8-9H,5-7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKXEIPHKCAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
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